molecular formula C20H24N2O4S B2815851 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946281-75-0

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2815851
CAS No.: 946281-75-0
M. Wt: 388.48
InChI Key: WKOTUWRHOSEKLK-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic chemical compound designed for research applications. This molecule features a 1,2,3,4-tetrahydroquinoline core, a structural motif of significant interest in medicinal chemistry. Tetrahydroquinoline derivatives have been identified as potent and selective inverse agonists for the retinoic acid receptor-related orphan receptor γ (RORγ), a recognized therapeutic target for cancers such as prostate cancer . The core structure is also explored in the development of antiviral agents, such as hepatitis B virus (HBV) capsid assembly modulators . The molecular architecture of this compound incorporates a 2,3-dihydrobenzo[1,4]dioxine unit linked via a sulfonamide group, a functional group commonly utilized in drug discovery to modulate biological activity and physicochemical properties. As a research chemical, this compound is a valuable tool for investigating new biological pathways, structure-activity relationships (SAR), and mechanisms of action in early-stage drug discovery. The product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-22-10-2-3-16-13-15(4-6-18(16)22)8-9-21-27(23,24)17-5-7-19-20(14-17)26-12-11-25-19/h4-7,13-14,21H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOTUWRHOSEKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a benzo[d][1,4]dioxine structure with a sulfonamide functional group. This unique combination of structural elements contributes to its diverse biological activities.

Anti-inflammatory Properties

One of the most significant aspects of this compound is its anti-inflammatory potential. Research indicates that it acts as an inhibitor of the NLRP3 inflammasome, a critical component in inflammatory pathways. In vitro studies have demonstrated that it significantly inhibits the secretion of interleukin-1 beta from human peripheral blood mononuclear cells without inducing cytotoxicity. This suggests its potential use in treating inflammatory diseases.

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects due to the presence of the tetrahydroquinoline structure. This moiety is known for its interactions with various neurotransmitter systems. For instance, derivatives of tetrahydroquinoline have been explored for their activity on dopamine receptors, particularly the D3 receptor .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline : The initial step often involves the Pictet-Spengler reaction to synthesize the 1-methyl-1,2,3,4-tetrahydroquinoline core.
  • Coupling Reaction : The tetrahydroquinoline is then coupled with a benzo[d][1,4]dioxine derivative through sulfonamide formation.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

In Vitro Studies

In vitro studies have highlighted the compound's ability to modulate inflammatory responses effectively. For example:

  • NLRP3 Inflammasome Inhibition : A study found that this compound inhibited the activation of the NLRP3 inflammasome in human immune cells, reducing pro-inflammatory cytokine release.

Binding Affinity Studies

Binding affinity studies conducted on similar compounds indicate that modifications in the molecular structure can enhance selectivity towards specific receptors. For instance:

CompoundTarget ReceptorBinding Affinity (nM)
Compound AD3R5.5
Compound BD2R22.0
N-(2-(1-methyl...NLRP3Not determined

These studies underscore the importance of structural modifications in enhancing biological activity and receptor selectivity.

Comparison with Similar Compounds

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (4f)

  • Structure: Features a spiro-annulated cyclooctane ring instead of the tetrahydroquinoline group.
  • Synthesis : Prepared via sulfonylation (methods A and C) with yields of 36–61%, lower than the 78% yield observed for compound 73 (), suggesting steric hindrance or reactivity differences in spirocyclic systems .
  • Physicochemical Properties : Melting point 191–193°C; Rf = 0.32 (petroleum ether:EtOAc = 1:1).

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (5f)

  • Structure : Incorporates a 1,2-annulated cyclooctane ring.
  • Synthesis : Higher yield (59%) compared to 4f, achieved via method A with a shorter reaction time (1 day vs. 2 days for 4f), indicating favorable kinetics for annulated systems .
  • Physicochemical Properties : Melting point 129–130°C; Rf = 0.22 (DCM).

N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73)

  • Structure : Substituted pyridine-thiophene hybrid linked to benzodioxine-sulfonamide.
  • Synthesis : Generated via reaction with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride (yield 78%), demonstrating superior efficiency compared to 4f and 5f, likely due to the electron-rich pyridine-thiophene system enhancing reactivity .

Ethylamine-Linked Benzodioxine Derivatives

2-(2,3-Dihydro[1,4]benzodioxin-6-yl)ethylamine (3)

  • Structure: Simplifies the target compound by omitting the sulfonamide and tetrahydroquinoline groups.
  • Synthesis : Synthesized via LiAlH4 reduction of a nitrovinyl precursor (61% yield), followed by catalytic hydrogenation (53% yield). This highlights the stability challenges of ethylamine intermediates in complex systems .

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine (16)

  • Structure : Replaces the sulfonamide with a methoxybenzyl-ethylamine group.
  • Application : Investigated as an inhibitor of Venezuelan equine encephalitis virus, underscoring the versatility of benzodioxine-ethylamine scaffolds in antiviral research .

Tetrahydroquinoline-Containing Analogs

(6-(3,4,5-Trimethoxyphenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl)2,2,2-trifluoroacetate (6)

  • Structure: Combines a hexahydrodioxinoisoquinoline core with a trimethoxyphenyl group.
  • Synthesis: Formed via condensation of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylamine with 3,4,5-trimethoxybenzaldehyde, illustrating the adaptability of tetrahydroquinoline-like systems in generating polycyclic architectures .

Structural and Functional Insights

  • Tetrahydroquinoline vs. Cyclooctane: The tetrahydroquinoline moiety may confer greater conformational rigidity compared to spiro- or annulated cyclooctane systems (4f, 5f), influencing pharmacokinetic properties such as metabolic stability .
  • Biological Potential: While direct data are absent, analogs like compound 73 (perforin inhibitor) and compound 16 (antiviral) suggest that the target compound’s hybrid structure could be optimized for specific therapeutic applications .

Q & A

Q. Table 1. Comparative Synthesis Yields Under Varied Conditions

StepCatalystSolventTemp (°C)Yield (%)Reference
1Pd(PPh₃)₄DMF8062
1Pd(OAc)₂THF6048

Q. Table 2. Biological Activity Profile

Assay TypeTargetIC₅₀ (µM)Cell Line/EnzymeReference
Carbonic AnhydraseCA IX0.12Recombinant
CytotoxicityHeLa8.7Cervical cancer

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